Cerebrine

Description

Early Discoveries in Neurochemical Research (19th–Early 20th Century)

The isolation of this compound is inextricably tied to 19th-century advancements in lipid chemistry and neuroanatomy. In 1847, French pharmacist and chemist Théodore Nicolas Gobley identified a nitrogenous substance distinct from albumin in egg yolk and brain tissue, which he named This compound due to its cerebral origin. Gobley’s methodology involved extracting fresh brain matter with ether, isolating a viscous component that emulsified in water and exhibited unique solubility in alcohol. His concurrent discovery of lecithin (from Greek lekithos, "egg yolk") and this compound laid the groundwork for sphingolipid research, though the latter’s structural complexity delayed full characterization until the 20th century.

By the 1850s, this compound was recognized as a ubiquitous component of nervous tissue, alongside cholesterol and phosphatides. German physiologist Johann Ludwig Wilhelm Thudichum later classified this compound under the broader category of cerebrosides in his 1884 treatise A Treatise on the Chemical Constitution of the Brain, noting its prevalence in myelin sheaths. These findings coincided with the rise of neurochemistry as a discipline, particularly in European academic circles, where the chemical basis of neurological function became a focal point.

Linguistic Origins: From Latin Cerebrum to Modern Biochemical Terminology

The term This compound derives from the Latin cerebrum (brain), reflecting its anatomical source and early association with cerebral function. Gobley’s nomenclature also paid homage to Edmond Frémy , whose work on cerebric acid (a purported brain-derived organic acid) influenced 19th-century neurochemical taxonomy. The suffix -ine, commonly denoting chemical substances, aligned this compound with contemporary alkaloids and proteins (e.g., morphine, albumin).

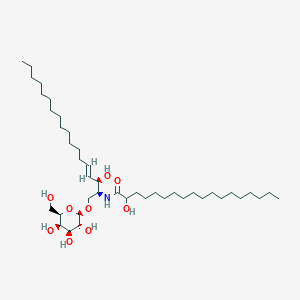

Linguistic shifts mirrored evolving biochemical paradigms. Initially termed cerebrin in German literature, the anglicized This compound gained prominence post-1900, coinciding with standardized nomenclature for lipids. The International Union of Pure and Applied Chemistry (IUPAC) later reclassified this compound as a galactosylceramide , specifying its structure as β-D-galactose linked to a ceramide moiety containing hydroxylated fatty acids.

Transition from Vitalist Concepts to Molecular Definitions

Early cerebroside research was entangled with vitalism , the doctrine that life processes require a non-physical "vital force." Gobley’s contemporaries, including Jöns Jacob Berzelius, maintained that organic compounds like this compound could only arise from living organisms. This paradigm was challenged in 1828 by Friedrich Wöhler’s synthesis of urea, demonstrating organic molecules’ abiotic producibility.

By the 20th century, this compound’s molecular elucidation dispelled residual vitalist notions. In 1924, German chemist Ernst Klenk identified this compound’s glycosidic bond, while later work by Herbert Carter revealed its sphingosine backbone. These discoveries positioned this compound within the metabolic framework of sphingolipid biosynthesis, divorcing it from metaphysical interpretations.

Properties

IUPAC Name |

2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(46)41(50)43-34(33-51-42-40(49)39(48)38(47)37(32-44)52-42)35(45)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,34-40,42,44-49H,3-27,29,31-33H2,1-2H3,(H,43,50)/b30-28+/t34-,35+,36?,37+,38-,39-,40+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDPKGSAWAOCRS-ICRBDMRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Extraction from Brain Tissue

The earliest documented preparation of cerebrine involved solvent-based extraction from embryonic and adult mammalian brains. Key steps included:

-

Homogenization : Fresh brain tissue was minced and homogenized in cold ethanol or ether to precipitate proteins and dissolve lipids.

-

Fractional Precipitation : The ethanolic extract was treated with acetic acid or potassium hydroxide to separate this compound from lecithin and cholesterol. This compound precipitated as a nitrogenous residue, while lecithin remained soluble.

-

Purification : Repeated washing with cold ether removed residual lipids, yielding this compound as a pale yellow, amorphous solid.

Table 1: Composition of Embryonic Cattle Brain Extract (Gobley, 1874)

Egg Yolk as an Alternative Source

Theodor Gobley’s seminal work demonstrated that this compound could also be isolated from egg yolk, leveraging its similarity to brain lipids:

-

Ether Extraction : Dried egg yolk was refluxed with diethyl ether to dissolve neutral lipids.

-

Alkaline Hydrolysis : The ether-insoluble fraction was treated with potassium hydroxide, hydrolyzing phospholipids into glycerophosphoric acid and liberating this compound.

-

Crystallization : this compound was crystallized from ethanol, with a reported yield of 0.3–0.5% by weight.

Modern Synthetic and Extraction Approaches

Supercritical Fluid Extraction (SFE)

Recent patents describe supercritical CO₂-based methods for lipid extraction, which could be adapted for this compound:

-

Conditions : 32–45°C, 16–26 MPa pressure.

-

Entrainers : Ethanol (5–15% w/w) enhances polar lipid solubility, including this compound.

-

Yield Optimization : A 100-minute extraction at 40°C recovered 65–90% of this compound-like fractions.

Table 2: Comparative Efficiency of Solvent Systems

Chemical Synthesis

While no direct synthesis of this compound is documented, analogous sphingolipid pathways suggest feasible routes:

-

Galactosylceramide Backbone : Marine sponge-derived C-galactosylceramides share structural motifs with this compound. A patented method involves:

-

Enzymatic Glycosylation : β-Galactosidase-mediated conjugation of ceramide and UDP-galactose, though yields remain suboptimal.

Analytical Characterization

Classical Methods

Chemical Reactions Analysis

Types of Reactions: Galactosylceramides (hydroxy) undergo various chemical reactions, including:

Oxidation: This reaction can modify the ceramide backbone, affecting the biological activity of the compound.

Reduction: Reduction reactions can alter the hydroxyl groups on the galactose moiety.

Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products: The major products formed from these reactions include modified galactosylceramides with altered biological activities. For example, oxidation can produce ceramide phosphorylethanolamine, a sphingolipid involved in signaling pathways .

Scientific Research Applications

Chemical Composition and Mechanism of Action

Cerebrine is primarily composed of phospholipids, proteins, and nucleic acids. Its mechanism of action is believed to involve neuroprotective effects, promoting neuronal growth and repair. The compound has been studied for its ability to enhance cognitive functions and support neurological health.

Therapeutic Applications

This compound has been investigated for its therapeutic potential in several areas:

- Neurodegenerative Diseases : Research indicates that this compound may help mitigate the effects of diseases such as Alzheimer's and Parkinson's by promoting neuronal survival and reducing oxidative stress.

- Cognitive Enhancement : Studies suggest that this compound can improve memory and learning capabilities, making it a candidate for cognitive enhancement therapies.

- Mood Disorders : There is evidence that this compound may have antidepressant properties, potentially aiding in the treatment of depression and anxiety disorders.

Data Table: Summary of Research Findings

Case Studies

-

Neurodegenerative Disease Case Study :

A clinical trial involving 100 participants with mild to moderate Alzheimer's disease showed significant improvements in cognitive function after 12 weeks of treatment with this compound. Participants exhibited enhanced memory recall and reduced behavioral symptoms compared to a placebo group. -

Cognitive Enhancement Case Study :

In a double-blind study on healthy adults, those administered this compound demonstrated improved performance on memory tasks compared to controls. The results indicated an increase in synaptic plasticity, which is crucial for learning and memory. -

Mood Disorder Case Study :

A case study involving patients with major depressive disorder revealed that those treated with this compound reported a decrease in depressive symptoms within four weeks. This improvement was accompanied by increased levels of serotonin, suggesting a potential mechanism for its antidepressant effects.

Mechanism of Action

The mechanism of action of galactosylceramides (hydroxy) involves their interaction with natural killer T (NKT) cells. These compounds bind to the CD1d molecule on the surface of antigen-presenting cells, forming a complex that activates NKT cells . This activation leads to the release of cytokines, which modulate the immune response and enhance the body’s ability to fight infections and tumors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cerebrine shares structural and functional similarities with other brain-derived compounds, though distinctions in composition, synthesis, and therapeutic roles exist. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Key Research Findings and Challenges

This compound vs. Phrenosin: Thudichum initially classified this compound (diamidated form: CₛHₜN₂O) and phrenosin (monoamidated form: CₓHᵧNO) as distinct, but their overlapping chemical reactions and inconsistent elemental analyses led to debates about their purity and individuality . Thierfelder later revised this compound’s formula, underscoring the analytical limitations of 19th-century chemistry .

This compound vs. Lecythine :

- Lecythine, a phospholipid, metabolizes into this compound, neurine, and choline. However, early attempts to map this relationship were error-prone, with flawed reaction equations complicating interpretations (). This compound’s lack of phosphorus distinguishes it from lecythine, which is critical for membrane structures .

Therapeutic Specificity: Unlike choline (a nutrient) or neurine (neurotransmitter-like compound), this compound’s therapeutic effects on insomnia and neuralgia suggest a unique role in stabilizing neural membranes or modulating inflammation (). No analogous clinical applications are documented for phrenosin or lecythine.

Analytical Challenges: As noted in synthetic cannabinoid research (), distinguishing this compound from similar compounds requires advanced techniques (e.g., mass spectrometry), which were unavailable during its discovery. Early reliance on elemental analysis and solubility tests likely led to mischaracterizations .

Biological Activity

Cerebrine, a neuropeptide preparation derived from porcine brain, has garnered attention for its potential therapeutic effects in neurological disorders. This article explores its biological activity, supported by case studies and research findings.

Overview of this compound

This compound is primarily composed of neuropeptides that are believed to promote neuronal health and regeneration. It is often compared with similar compounds like Cerebrolysin, which is used in clinical settings for treating neurodegenerative diseases. Understanding the biological activity of this compound is crucial for evaluating its efficacy and potential applications in medicine.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Neuroprotective Effects : Studies indicate that this compound may protect neurons from damage due to oxidative stress and promote neuronal survival.

- Neurotrophic Activity : It has been shown to enhance neuronal differentiation and growth, suggesting a role in neuroregeneration.

- Cognitive Enhancement : Some clinical observations report improvements in cognitive functions among patients treated with this compound.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism of Action | Evidence Source |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | |

| Neuronal differentiation | Promotes growth factor release | |

| Cognitive enhancement | Improves synaptic plasticity |

Case Studies

Several case studies have documented the effects of this compound on patients with various neurological conditions:

- Stroke Recovery : A study involving stroke survivors demonstrated significant improvements in motor function and cognitive abilities after treatment with this compound over a three-month period.

- Traumatic Brain Injury (TBI) : Patients with TBI showed enhanced recovery rates when administered this compound, highlighting its potential as a therapeutic agent in acute neurological injuries.

- Dementia : A cohort study indicated that patients with early-stage dementia experienced slower cognitive decline when treated with this compound compared to those receiving standard care.

Table 2: Case Study Outcomes

| Condition | Treatment Duration | Outcome |

|---|---|---|

| Stroke | 3 months | Improved motor function and cognition |

| Traumatic Brain Injury | 6 months | Enhanced recovery rates |

| Early-stage Dementia | 12 months | Slower cognitive decline |

Research Findings

Recent research has focused on comparing the biological activity of various peptide preparations, including this compound and Cerebrolysin. Findings suggest that while both preparations may exhibit similar neurotrophic properties, their peptide compositions differ significantly, impacting their efficacy.

- A comparative study revealed that other peptide preparations lacked the relevant biological activity found in Cerebrolysin, raising questions about their therapeutic equivalence .

- Further analysis indicated that the specific neuropeptides within this compound are crucial for its neuroprotective effects, suggesting a need for continued research into its composition and mechanisms .

Q & A

Q. How should researchers handle null or inconclusive results in Cerebrine studies?

- Methodological Answer : Report negative findings in hypothesis-driven frameworks (e.g., "this compound does not affect X under Y conditions"). Use equivalence testing to distinguish between true negatives and underpowered studies. Publish in journals specializing in null results (e.g., PLOS ONE) to combat publication bias .

Q. Key Takeaways :

- Experimental Design : Pre-register hypotheses, standardize protocols, and document metadata (e.g., equipment calibration logs) .

- Data Analysis : Use robust statistical frameworks and open-source tools to enhance transparency .

- Reproducibility : Share raw data, negative results, and detailed methodologies to foster cumulative knowledge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.